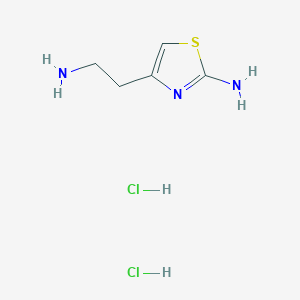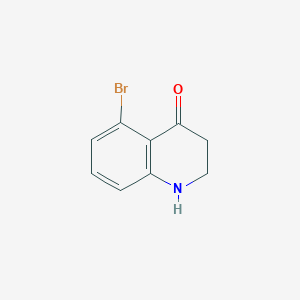
5-Bromo-2,3-dihydroquinolin-4(1H)-one
Vue d'ensemble
Description
5-Bromo-2,3-dihydroquinolin-4(1H)-one, or 5-Bromo-2,3-DHQ, is a chemical compound that has been used in a variety of scientific research applications. It is a heterocyclic compound, meaning it contains one or more rings of atoms that are not all carbon atoms. 5-Bromo-2,3-DHQ is a white crystalline solid with a melting point of 207-210°C. It has a molecular weight of 327.07 g/mol and a molecular formula of C8H7BrO.
Applications De Recherche Scientifique
Cancer Therapy
5-Bromo-2,3-dihydroquinolin-4(1H)-one: derivatives have shown promise as potent inhibitors of the fibroblast growth factor receptor (FGFR) signaling pathway . This pathway is crucial in various types of tumors, and its abnormal activation is associated with the progression and development of several cancers, including breast, lung, prostate, bladder, and liver cancer. Targeting FGFRs is an attractive strategy for cancer therapy, and derivatives of this compound have been reported to inhibit cancer cell proliferation and induce apoptosis .
Drug Development
The low molecular weight and potent FGFR inhibitory activity of certain derivatives make 5-Bromo-2,3-dihydroquinolin-4(1H)-one a valuable lead compound in drug development . Its derivatives can be optimized further for better efficacy and lower toxicity, making them appealing candidates for pharmaceutical research and development.
Biochemical Research
In biochemical research, the derivatives of 5-Bromo-2,3-dihydroquinolin-4(1H)-one are used to study the FGF–FGFR axis involved in signal transduction pathways. These pathways regulate organ development, cell proliferation and migration, angiogenesis, and other processes . By inhibiting FGFRs, researchers can dissect the role of this axis in physiological and pathological conditions.
Molecular Biology
In molecular biology, this compound’s derivatives can be used as tools to understand the dimerization and autophosphorylation of tyrosine residues in the FGFR cytoplasmic tail. This understanding can provide insights into the activation of downstream signaling pathways like RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Pharmacokinetics
The pharmacokinetic properties of 5-Bromo-2,3-dihydroquinolin-4(1H)-one derivatives, such as absorption, distribution, metabolism, and excretion, are of interest in pharmacology. These properties determine the compound’s suitability for therapeutic use and its potential as a drug candidate .
Therapeutic Resistance Research
Studying the derivatives of 5-Bromo-2,3-dihydroquinolin-4(1H)-one can help in understanding the mechanisms behind therapeutic resistance in cancer treatment. Since FGFR-dependent signaling pathways can facilitate resistance to cancer therapy, inhibitors of this pathway can be crucial in overcoming resistance .
Angiogenesis Studies
Angiogenesis, the formation of new blood vessels, is a process regulated by the FGFR signaling pathway. Derivatives of 5-Bromo-2,3-dihydroquinolin-4(1H)-one can be used to study angiogenesis, which has implications in cancer research, wound healing, and cardiovascular diseases .
Genetic Research
Mutations in the FGFR family members are associated with various cancers. Using 5-Bromo-2,3-dihydroquinolin-4(1H)-one derivatives, researchers can investigate the impact of these mutations on FGFR function and signaling, contributing to the field of genetic research and personalized medicine .
Propriétés
IUPAC Name |
5-bromo-2,3-dihydro-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c10-6-2-1-3-7-9(6)8(12)4-5-11-7/h1-3,11H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVJZGPYDOMMMMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C(C1=O)C(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40857272 | |
| Record name | 5-Bromo-2,3-dihydroquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40857272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2,3-dihydroquinolin-4(1H)-one | |
CAS RN |
1391268-61-3 | |
| Record name | 5-Bromo-2,3-dihydroquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40857272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




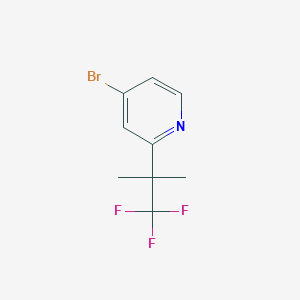
![3-Amino-1-[4-(trifluoromethoxy)phenyl]propan-1-ol](/img/structure/B1375720.png)
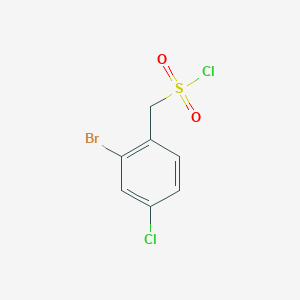
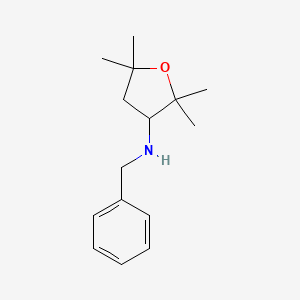
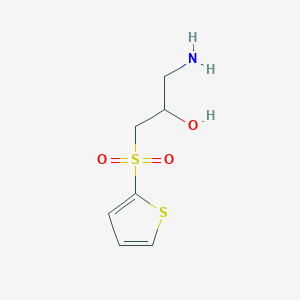



![Methyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B1375730.png)
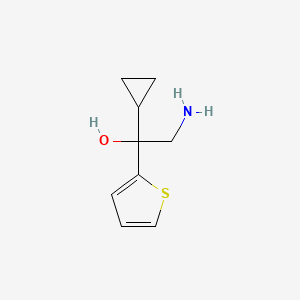
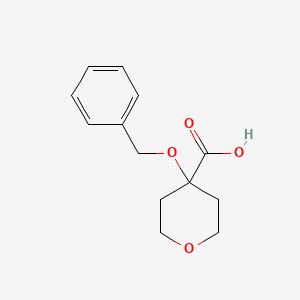
![3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}butanoic acid](/img/structure/B1375734.png)
